4-(1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylideneamino)butanoic acid

Description

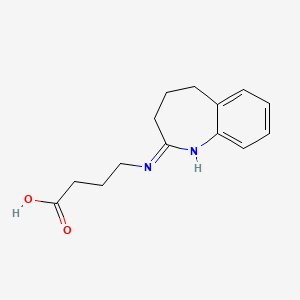

4-(1,3,4,5-Tetrahydro-2H-1-benzazepin-2-ylideneamino)butanoic acid is a heterocyclic compound featuring a benzazepine core fused with a butanoic acid moiety via an imine (Schiff base) linkage. The benzazepine scaffold is a seven-membered ring containing one nitrogen atom, which is structurally related to benzodiazepines but distinct in its pharmacological profile. This compound is hypothesized to exhibit neuromodulatory or receptor-binding properties, given the structural resemblance to γ-aminobutyric acid (GABA) derivatives and benzazepine-based therapeutics (e.g., cardiovascular agents) .

Properties

Molecular Formula |

C14H18N2O2 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

4-(1,3,4,5-tetrahydro-1-benzazepin-2-ylideneamino)butanoic acid |

InChI |

InChI=1S/C14H18N2O2/c17-14(18)9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)16-13/h1-2,5,7H,3-4,6,8-10H2,(H,15,16)(H,17,18) |

InChI Key |

CWCMOJCXPIFZMG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=NCCCC(=O)O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylideneamino)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-phenylpropan-1-amine.

Acylation: The amine undergoes acylation with methyl chloroformate.

Cyclization: The acylated product is then cyclized using trifluoromethanesulfonic acid (CF3SO3H) to form the benzazepine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylideneamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the benzazepine ring.

Substitution: The compound can undergo substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylideneamino)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of 4-(1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylideneamino)butanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell signaling, and neurotransmission.

Comparison with Similar Compounds

Structural Analogues

Benzazepine Derivatives

- 1-Benzazepines (e.g., Fenoldopam): These compounds are dopamine receptor agonists used for hypertension. Unlike the target compound, fenoldopam lacks the butanoic acid moiety, instead incorporating a catechol group, which enhances receptor binding .

- Benzazepinones (e.g., Bretazenil): These feature a ketone group in the azepine ring and act as partial GABA_A receptor agonists. The absence of a carboxylic acid group in bretazenil reduces polarity, increasing blood-brain barrier permeability compared to the target compound.

2.1.2 Butanoic Acid Derivatives

- γ-Aminobutyric Acid (GABA): A neurotransmitter with a four-carbon chain and amine/carboxylic acid termini. The target compound’s benzazepine-imine structure may confer greater metabolic stability than GABA, which is rapidly degraded in vivo.

- 4-(Benzimidazolyl)butanoic Acid Derivatives (e.g., compound from ): These analogues replace benzazepine with benzimidazole, a moiety common in antifungals and proton pump inhibitors. The benzimidazole’s aromaticity and basic nitrogen contrast with the benzazepine’s imine linkage, altering electronic properties and target selectivity .

Physicochemical Properties

Key Observations :

- The target compound’s LogP (~1.2) suggests moderate lipophilicity, balancing membrane permeability and solubility.

- Its pKa (~4.7) aligns with typical carboxylic acids, enabling ionization at physiological pH, unlike neutral benzazepinones.

Biological Activity

4-(1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylideneamino)butanoic acid is a compound with significant potential in medicinal chemistry. Its structure features a benzazepine moiety, which is known for various biological activities, including neuropharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H18N2O2

- Molecular Weight : 246.3 g/mol

- CAS Number : 413610-71-6

- Predicted Boiling Point : 508.7 ± 50.0 °C

- Density : 1.20 ± 0.1 g/cm³

- pKa : 4.60 ± 0.10

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its multifaceted pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of benzazepine compounds exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates significant antibacterial and antifungal activities against a range of pathogens.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive Bacteria | Effective inhibition | |

| Gram-negative Bacteria | Moderate inhibition | |

| Fungi (e.g., A. niger, C. albicans) | Significant antifungal activity |

Neuropharmacological Effects

The benzazepine structure is associated with interactions at GABA receptors, which are crucial for the modulation of neuronal excitability. Preliminary studies suggest that this compound may act as a GABA receptor agonist, potentially offering therapeutic benefits for conditions such as anxiety and epilepsy.

Case Studies and Research Findings

- GABA Receptor Interaction : A study demonstrated that compounds similar in structure to this compound exhibited high affinity for GABA receptors. This interaction is critical for developing new anxiolytic drugs with fewer side effects compared to traditional benzodiazepines .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties, which are vital in preventing oxidative stress-related cellular damage. The results indicated a promising antioxidant capacity that could be beneficial in neurodegenerative diseases .

- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that the compound shows low toxicity levels against various cell lines, suggesting a favorable safety profile for potential therapeutic use .

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

- Modulation of neurotransmitter systems (particularly GABAergic pathways).

- Interference with bacterial cell wall synthesis and function.

- Scavenging of free radicals to mitigate oxidative stress.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-(1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylideneamino)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of benzazepine precursors with amino-butanoic acid derivatives. Controlled pH (6–8) and temperature (40–60°C) are critical to prevent side reactions like over-oxidation or unintended cyclization . Catalysts such as palladium or nickel complexes may enhance yield and selectivity, as observed in analogous thiazole derivatives .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm benzazepine ring substitution patterns and butanoic acid linkage .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₁N₃O₂) and isotopic distribution .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .

Q. How does the compound’s stereochemistry influence its physicochemical properties?

- Methodological Answer : Computational tools (e.g., Gaussian or DFT) can model spatial arrangements of the benzazepine and butanoic acid moieties. Experimental validation via X-ray crystallography or circular dichroism (CD) is recommended, as seen in structurally related tetrahydrothieno-thiazole derivatives .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values from kinase inhibition studies) .

- Dose-Response Curves : Validate discrepancies by testing under uniform conditions (pH 7.4, 37°C) .

- Structural Analog Comparison : Cross-reference with compounds like 4-{[(2Z)-3-(2,5-dimethylphenyl)-...}butanoic acid to isolate substituent-specific effects .

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., GPCRs or enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized receptors .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., benzodiazepine receptors) .

- In Vitro/In Vivo Correlation : Validate computational predictions using cell-based assays (e.g., cAMP modulation in HEK293 cells) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak®) for large-scale enantiomer separation .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) during key steps to minimize racemization .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.